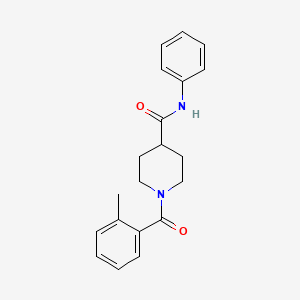
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPPCA is a piperidine derivative that has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in pain and inflammation. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a key role in the production of prostaglandins and leukotrienes, respectively. These molecules are known to contribute to the development of pain and inflammation.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit analgesic and anti-inflammatory properties in animal models. It has been shown to reduce pain and inflammation in a dose-dependent manner, with higher doses producing greater effects. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are known to contribute to the development of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in lab experiments is its high purity level, which ensures that the results obtained are reliable and reproducible. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results obtained.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide. One potential area of research is the development of new drugs based on the structure of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide that exhibit improved analgesic and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide, which could provide insight into the development of new drugs for the treatment of pain and inflammation. Additionally, further research could be conducted to investigate the potential use of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in the treatment of opioid addiction.
Synthesemethoden
The synthesis of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide involves the reaction of 2-methylbenzoyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.
Eigenschaften
IUPAC Name |
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-5-6-10-18(15)20(24)22-13-11-16(12-14-22)19(23)21-17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGRDZWKSUDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

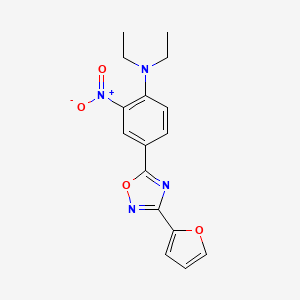
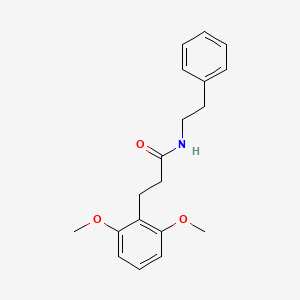

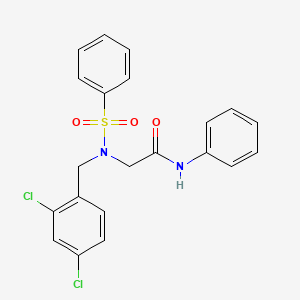
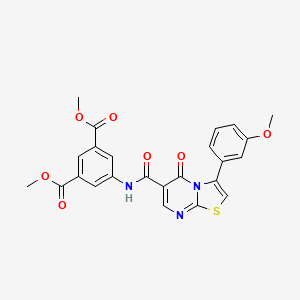
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)

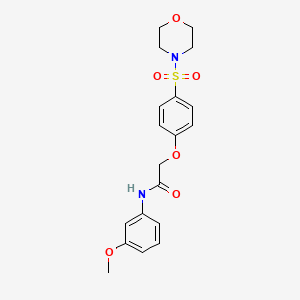
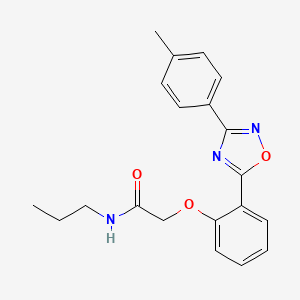
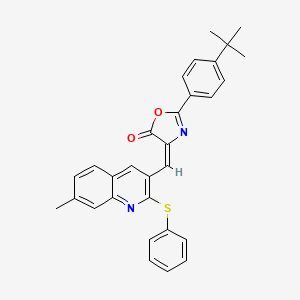
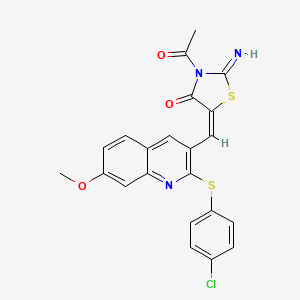
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)